molecular formula C7H12ClN3 B13713900 5-Amino-3-cyclobutylpyrazole Hydrochloride

5-Amino-3-cyclobutylpyrazole Hydrochloride

Cat. No.: B13713900
M. Wt: 173.64 g/mol
InChI Key: UCYLGBAMLSITBW-UHFFFAOYSA-N
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Description

5-Amino-3-cyclobutylpyrazole Hydrochloride is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 5-position and a cyclobutyl group at the 3-position makes this compound a unique and valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-cyclobutylpyrazole Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The amino group can be introduced through subsequent reactions, such as nitration followed by reduction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, solvents, and temperature control are critical factors in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-cyclobutylpyrazole Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical parameters .

Major Products Formed

Major products formed from these reactions include substituted pyrazoles, hydroxylated derivatives, and various heterocyclic compounds. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

5-Amino-3-cyclobutylpyrazole Hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-cyclobutylpyrazole Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-cyclobutylpyrazole Hydrochloride is unique due to the presence of both the amino and cyclobutyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

5-cyclobutyl-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H11N3.ClH/c8-7-4-6(9-10-7)5-2-1-3-5;/h4-5H,1-3H2,(H3,8,9,10);1H

InChI Key

UCYLGBAMLSITBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NN2)N.Cl

Origin of Product

United States

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